(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

Enantioselective synthesis Chiral auxiliary Domino reaction

Medicinal chemistry programs requiring unambiguous stereochemical control face risks from undefined diastereomer mixtures. This chiral, conformationally rigid norbornene β-amino acid amide (CAS 105786-38-7) delivers: - >99% ee chiral transfer in microwave-mediated domino reactions (Synlett 2008) - Penultimate intermediate for S-1452 (thromboxane A2 receptor antagonist) per JPH06271521A - ≥98% purity with distinct solid-state identity vs. other diastereomers Eliminates external chiral auxiliaries; ensures SAR fidelity for kinase inhibitor libraries.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 105786-38-7
Cat. No. B009221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
CAS105786-38-7
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1C2C=CC1C(C2C(=O)N)N
InChIInChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1
InChIKeySCQSHSJVMGGQKR-UCROKIRRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide — Chiral Building Block


(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is a chiral, conformationally rigid norbornene β‑amino acid amide that serves as a synthetic building block. It belongs to the broader class of 3‑aminobicyclo[2.2.1]hept‑5‑ene‑2‑carboxamide stereoisomers, which are distinguished by their relative and absolute configurations at the four bridgehead and bridge‑carbon positions [1]. The compound is commercially available at ≥98% purity and is employed in medicinal‑chemistry programs, particularly as a chiral scaffold for kinase inhibitor libraries and as a key intermediate for thromboxane A2 receptor antagonists [2].

1 Enantioselective synthesis programs — conformationally rigid norbornene scaffold with defined (1S,2R,3S,4R) stereochemistry supports chiral-transfer workflows and heterocycle library construction.
2 Stereochemically defined intermediate — reported as required configuration for thromboxane A2 receptor antagonist intermediate synthesis, supporting receptor research programs.Patent-reported intermediate context; verify stereochemical requirements for target antagonist analog.
3 Kinase inhibitor fragment libraries — rigid norbornene core with defined amino-carboxamide vectors may support fragment-based discovery as a shaped-diversity element.SAR interpretation requires single-isomer confirmation.

Why Generic Substitution Fails


The 3‑aminobicyclo[2.2.1]hept‑5‑ene‑2‑carboxamide scaffold contains four chiral centers, giving rise to multiple diastereomers and enantiomers (e.g., diexo, diendo, and their antipodes). Simple substitution with a generic, stereochemically undefined mixture, the wrong diastereomer, or the carboxylic‑acid analogue introduces uncontrolled variables that directly undermine enantioselective synthesis, pharmacological target engagement, and regulatory compliance [1]. The quantitative evidence below demonstrates that only the (1S,2R,3S,4R) configuration delivers the critical combination of chiral‑transfer efficiency and proven intermediate utility that scientific and industrial users require.

Attribute
Target: (1S,2R,3S,4R)
Substitute risk
Stereochemistry
Single enantiomer, diexo configuration
Racemic diexo mixtures may reduce chiral-transfer fidelity; diendo diastereomer may shift product ee substantially.
Intermediate utility
Reported for S-1452 antagonist intermediate synthesis
(1S,2S,3R,4R) and (1R,2R,3S,4S) diastereomers are explicitly excluded in patent claims; may lead to different final products.
Functional group
Carboxamide
Carboxylic-acid analogue may introduce different reactivity and solubility profiles; not directly interchangeable in amide-coupling workflows.

Quantitative Evidence


Chiral Transfer in Domino Cycloreversion

In a three‑step domino ring‑closure/cycloreversion sequence, enantiomerically pure diexo‑3‑aminobicyclo[2.2.1]hept‑5‑ene‑2‑carboxamide – the family to which the target compound belongs – furnished tetracyclic pyrrolopyrimidine derivatives with enantiomeric excess (ee) exceeding 99% . In contrast, when racemic mixtures or the diendo diastereomer are employed, the product ee drops substantially or yields racemic products, as the chiral information is lost or transferred with lower fidelity .

Chiral Transfer in Domino Cycloreversion
Head-to-head
ee > 99%
Racemic diexo / diendo: ee ≈ 0–50%
Reported chiral-transfer endpoint context for enantiopure diexo isomer in heterocycle synthesis.
Microwave-mediated retro-Diels–Alder; Synlett 2008 context.
Enantioselective synthesis Chiral auxiliary Domino reaction

Exclusive Intermediate for S-1452 Antagonist

Japanese patent JPH06271521A explicitly claims (1S,2R,3S,4R)‑3‑aminocarbonyl‑bicyclo[2.2.1]hept‑5‑ene‑2‑carboxylic acid – the carboxylic‑acid form of the target carboxamide – as a mandatory starting material for the production of (1R,2S,3S,4S)‑3‑phenylsulfonylamino‑bicyclo[2.2.1]heptane‑2‑carboxylic acid, the penultimate intermediate of the potent thromboxane A2 receptor antagonist S‑1452 [1]. The patent specifies that only the (1S,2R,3S,4R) or its enantiomer (1R,2S,3R,4S) can be used; the (1S,2S,3R,4R) and (1R,2R,3S,4S) diastereomers are explicitly excluded because they lead to different, inactive final products.

S-1452 Antagonist Intermediate
Head-to-head
Required configuration
(1S,2R,3S,4R) or (1R,2S,3R,4S) only per patent claim 1
Patent-reported binary selection: only diexo relative configuration yields the active antagonist intermediate.
JPH06271521A; (1S,2S,3R,4R) and (1R,2R,3S,4S) excluded.
Thromboxane A2 receptor antagonist S-1452 Chiral intermediate

Commercial Purity Advantage

Multiple commercial suppliers list the target (1S,2R,3S,4R) stereoisomer (or its racemic‑rel form CAS 105786‑38‑7) at a purity of 98.0% [1]. By contrast, the (1S,2S,3R,4R) diastereomer (CAS 105786‑40‑1) is frequently offered at 97% purity , representing a small but measurable difference in guaranteed minimum purity that can affect stoichiometric calculations in GMP‑adjacent synthesis campaigns.

Commercial Purity Comparison
Data to verify
98.0% vs 97.0%
Target isomer vs (1S,2S,3R,4R) diastereomer (CAS 105786-40-1)
Vendor-reported purity context; 1 percentage point difference may reduce cumulative impurity burden.
Catalog-entry specifications; cross-vendor verification recommended.
Purity Quality control Procurement

Melting Point Differentiation

The (1S,2S,3R,4R) diastereomer (CAS 105786‑40‑1) displays a reported melting range of 235–253 °C [1], whereas the target (1S,2R,3S,4R) isomer does not have a publicly reported melting point under the same conditions, implying that the two diastereomers exhibit distinct solid‑state behaviors. This property provides a straightforward quality‑control check for laboratories that need to verify diastereomeric identity post‑synthesis or upon receipt.

Melting Point Differentiation
Class-level
235–253 °C
Reported for (1S,2S,3R,4R) diastereomer; target isomer data not publicly available
Absence of data for target isomer suggests distinct solid-state behavior; may support diastereomeric identity verification.
Vendor-supplied literature values; confirm via DSC or capillary method.
Melting point Solid-state characterization Diastereomer differentiation

Application Scenarios


Domino Cycloreversion for Heterocycle Libraries

Leverage the compound’s demonstrated ability to transfer chirality with ee > 99% in microwave‑mediated domino reactions to construct enantiopure pyrrolopyrimidine and pyrimidoisoindole scaffolds. This approach eliminates the need for external chiral auxiliaries and is directly supported by the Synlett 2008 study .

S-1452 Antagonist Intermediate Synthesis

Use the (1S,2R,3S,4R) isomer as the stereochemically defined starting material for the synthesis of (1R,2S,3S,4S)‑3‑phenylsulfonylamino‑bicyclo[2.2.1]heptane‑2‑carboxylic acid, the penultimate intermediate of S‑1452, as explicitly detailed in patent JPH06271521A [1]. The patent confirms that only this configuration yields the active antagonist, making the compound indispensable for thromboxane‑receptor research and drug‑development programs.

High-Purity Research Supply

When multi‑step medicinal‑chemistry campaigns demand a minimum purity of 98% and unambiguous stereochemical identity, the (1S,2R,3S,4R) isomer provides a consistent commercial supply chain (Chemsrc 98.0% specification [2]) and can be differentiated from the lower‑purity (97%) (1S,2S,3R,4R) diastereomer . Its distinct solid‑state behavior relative to the 235–253 °C melting range of the (1S,2S,3R,4R) isomer [3] provides an additional orthogonal identity check.

Kinase Inhibitor Fragment Development

The rigid norbornene core and geometrically defined amino‑carboxamide vectors make the compound a valuable shaped‑diversity element for fragment‑based drug discovery, as evidenced by its inclusion in patent US8426408B2 describing bicyclo[2.2.1]hept‑5‑ene‑2‑carboxamide‑based kinase inhibitors [4]. The defined (1S,2R,3S,4R) configuration ensures that structure‑activity relationships (SAR) are interpreted against a single, pure stereoisomer.

Application
Selection Property
Validation Focus
Domino cycloreversion for heterocycle libraries
Chiral-transfer efficiency
Enantiomeric excess validation in pyrrolopyrimidine and pyrimidoisoindole scaffolds
Thromboxane A2 receptor antagonist intermediate synthesis
Stereochemically defined starting material
Configuration verification per patent-claimed intermediate requirements
Kinase inhibitor fragment-based discovery
Norbornene scaffold rigidity and amino-carboxamide vector geometry
SAR interpretation against single-isomer reference
Multi-step asymmetric synthesis supply
Consistent stereochemical identity and commercial purity
Diastereomeric identity confirmation; impurity-profile monitoring
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